Product packaging for 2-Methyl-N-propylaziridine-1-carboxamide(Cat. No.:CAS No. 110538-94-8)

2-Methyl-N-propylaziridine-1-carboxamide

Cat. No.: B561482
CAS No.: 110538-94-8
M. Wt: 142.202
InChI Key: ZQJRJMLGJPRFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-propylaziridine-1-carboxamide is a specialized chemical reagent featuring an aziridine ring, a three-membered heterocycle known for its reactivity and utility in medicinal chemistry and chemical biology research. As a derivative of aziridine-1-carboxamide, this compound is of significant interest for developing novel enzyme inhibitors and investigating new therapeutic agents . Aziridine derivatives, particularly those with electron-withdrawing substituents like a carboxamide group at the 1-position, are recognized for their ability to act as alkylating agents that selectively target cysteine thiolate anions in enzymatic active sites . This selective reactivity towards thiol groups, over nucleic acids, makes such compounds valuable tools for probing and inhibiting cysteine-containing enzymes, such as the protein disulfide isomerase (PDI) family . Research on related sulphonamide analogs of aziridine-carboxylic acid has demonstrated potent inhibitory activity against PDIA1, showcasing potential applications in anti-cancer and anti-thrombotic research . Furthermore, N-substituted aziridine-2-carboxylic acid derivatives have been investigated for their immunostimulating properties . This product is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B561482 2-Methyl-N-propylaziridine-1-carboxamide CAS No. 110538-94-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110538-94-8

Molecular Formula

C7H14N2O

Molecular Weight

142.202

IUPAC Name

2-methyl-N-propylaziridine-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-3-4-8-7(10)9-5-6(9)2/h6H,3-5H2,1-2H3,(H,8,10)

InChI Key

ZQJRJMLGJPRFLO-UHFFFAOYSA-N

SMILES

CCCNC(=O)N1CC1C

Synonyms

1-Aziridinecarboxamide,2-methyl-N-propyl-(9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Methyl N Propylaziridine 1 Carboxamide and Congeneric Aziridine 1 Carboxamides

Strategies for Aziridine (B145994) Ring Construction in the Presence of Carboxamide Functionality

Approaches Involving Initial Aziridine Ring Formation Followed by Carboxamide Functionalization

A common and versatile strategy involves the initial construction of the aziridine ring, followed by the addition of the carboxamide moiety to the nitrogen atom. This approach allows for the use of a wide range of well-established aziridination reactions.

One such method is the Gabriel-Cromwell reaction , where a β-haloamine undergoes intramolecular cyclization under basic conditions to form the aziridine ring. For the synthesis of the 2-methylaziridine (B133172) precursor, this would involve the reaction of a 1-amino-2-halopropane derivative. Subsequent acylation of the resulting 2-methylaziridine with propyl isocyanate or a related carbamoylating agent would yield the target compound, 2-Methyl-N-propylaziridine-1-carboxamide.

Another powerful technique is the addition of nitrenes to alkenes . Nitrenes, highly reactive nitrogen species, can be generated from various precursors, such as azides, and react with alkenes in a cycloaddition manner to form aziridines. youtube.com For instance, the reaction of propene with a nitrene generated from a suitable precursor, followed by N-functionalization, provides a direct route to the 2-methylaziridine core.

The conversion of epoxides to aziridines also represents a viable pathway. youtube.com This transformation can be achieved by reacting an epoxide, such as propylene (B89431) oxide, with a source of nitrogen, often involving a two-step process of ring-opening with an azide (B81097) followed by reduction and cyclization. The resulting 2-methylaziridine can then be derivatized to the desired carboxamide.

Precursor Reagent(s) Intermediate Final Product
1-Amino-2-halopropaneBase2-MethylaziridineThis compound
PropeneNitrene precursor2-MethylaziridineThis compound
Propylene oxide1. NaN3, 2. Reducing agent2-MethylaziridineThis compound

Synthesis via Condensation Reactions and Related Routes

Condensation reactions offer a more direct approach to aziridine-1-carboxamides by forming the ring and introducing the carboxamide functionality in a concerted or sequential manner within a single synthetic operation.

A notable example is the reaction between an α,β-unsaturated carbonyl compound, an amine, and an oxidizing agent. While not a direct condensation to form the aziridine-1-carboxamide, related multicomponent reactions can be envisaged.

A more direct condensation approach involves the reaction of an activated alkene with an N-substituted hydroxylamine (B1172632) derivative, which can then undergo cyclization. However, literature specifically detailing this for this compound is scarce.

Exploration of Other Established Aziridination Reactions

Several other established aziridination reactions could be adapted for the synthesis of this compound. The aza-Darzens reaction , for instance, involves the reaction of an imine with an α-haloester enolate to form an aziridine-2-carboxylate. nih.gov A modification of this reaction using an appropriate α-haloamide could potentially lead to the desired product.

The Hoch-Campbell synthesis , which involves the reaction of an oxime with a Grignard reagent, is another classical method for aziridine synthesis, although its application to N-carboxamide derivatives is not well-documented.

Regioselective and Stereoselective Synthesis of this compound

Achieving control over the regiochemistry and stereochemistry is paramount in the synthesis of substituted aziridines like this compound.

Diastereoselective Approaches

When the substrate already contains a stereocenter, diastereoselective synthesis can be achieved. For example, the aziridination of a chiral alkene can lead to the formation of diastereomeric aziridines. The facial selectivity of the attack by the nitrene or other aziridinating agent is influenced by the steric and electronic properties of the existing chiral center.

In the context of the aza-Darzens reaction, the reaction of an imine with an α-haloamide can proceed with diastereoselectivity, influenced by the substituents on both the imine and the haloamide. nih.gov The relative stereochemistry of the resulting aziridine is often controlled by the geometry of the enolate and the trajectory of the nucleophilic attack.

Enantioselective Synthesis via Chiral Catalysis or Chiral Auxiliaries

The synthesis of enantiomerically pure this compound is a significant challenge that can be addressed through two primary strategies: chiral catalysis and the use of chiral auxiliaries.

Chiral Catalysis:

Transition metal-catalyzed asymmetric aziridination of alkenes is a powerful tool for the enantioselective synthesis of aziridines. Catalysts based on copper, rhodium, and other transition metals, in combination with chiral ligands, can promote the reaction of an alkene with a nitrene precursor to afford aziridines with high enantiomeric excess. For the synthesis of this compound, the asymmetric aziridination of propene using a chiral catalyst system would be a direct and elegant approach.

Asymmetric transfer hydrogenation of α-amino ketones followed by cyclization is another effective method for producing chiral aziridines. scielo.br This process can lead to enantiomerically enriched β-amino alcohols, which can then be converted to the corresponding aziridines. scielo.br

Catalyst System Reaction Type Outcome
Chiral Copper or Rhodium CatalystAsymmetric Aziridination of PropeneEnantiomerically enriched 2-methylaziridine
Ruthenium(II) with Chiral LigandAsymmetric Transfer Hydrogenation of an α-aminoketoneEnantiomerically enriched β-amino alcohol precursor

Chiral Auxiliaries:

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. sigmaaldrich.comnih.gov A chiral auxiliary can be temporarily attached to the substrate, directing the stereochemical outcome of a reaction, and then subsequently removed. sigmaaldrich.com In the synthesis of this compound, a chiral auxiliary could be incorporated into the N-propylcarboxamide moiety or attached to the nitrogen of a precursor that will ultimately become the aziridine nitrogen.

For instance, a chiral oxazolidinone auxiliary, as pioneered by Evans, can be used to control the stereochemistry of reactions at the α-position. nih.gov While not directly applicable to the aziridine ring formation itself in a straightforward manner, derivatives of chiral auxiliaries can be designed to influence the stereoselectivity of the aziridination step.

Advanced Synthetic Techniques for Aziridine-1-carboxamide Derivatives

Modern synthetic strategies are continually evolving to meet the demands for efficiency, selectivity, and sustainability. In the context of aziridine-1-carboxamide synthesis, multicomponent reactions and flow chemistry represent the forefront of these advancements, enabling the construction of complex molecular architectures from simple precursors.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for generating molecular diversity. rsc.org The incorporation of strained ring systems like aziridines into MCRs can lead to the rapid assembly of complex, nitrogen-containing molecules.

While direct participation of a pre-formed aziridine-1-carboxamide in classical MCRs like the Ugi or Passerini reaction is not extensively documented, related N-acylaziridines and aziridine derivatives have been successfully employed as key building blocks. A notable example is the "disrupted" Ugi reaction utilizing aziridine aldehyde dimers. In this process, the aziridine aldehyde, an amino acid or peptide, and an isocyanide react to form complex structures such as piperazinones. rsc.org This reaction proceeds with high diastereoselectivity and effective molarity, demonstrating that the aziridine ring can act as a reactive component within a multicomponent setup. rsc.org

The conventional Ugi four-component condensation typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. A key feature of the disrupted Ugi reaction with aziridine aldehydes is the orthogonality of the aziridine amine and the aldehyde, allowing them to react independently. rsc.org This leads to the formation of an aziridine amidine with excellent diastereoselectivity, which subsequently cyclizes to form the piperazinone core. rsc.org

The successful application of other strained heterocyclic ketones, such as N-Boc-azetidin-3-one, in Passerini and Ugi reactions further supports the potential for aziridine-based ketones to serve as viable substrates in MCRs. nih.gov These reactions proceed in good to high yields with a broad range of components, offering a pathway to highly functionalized scaffolds. nih.gov

Table 1: Examples of Multicomponent Reactions with Aziridine and Azetidine (B1206935) Scaffolds

EntryHeterocyclic KetoneReaction TypeComponentsProductYield (%)Reference
1N-Benzhydryl-azetidin-3-onePasseriniBenzoic acid, tert-Butyl isocyanideα-Acyloxy amide85 nih.gov
2N-Boc-azetidin-3-onePasseriniBenzoic acid, tert-Butyl isocyanideα-Acyloxy amide91 nih.gov
3N-Benzhydryl-azetidin-3-oneUgiAniline, Benzoic acid, tert-Butyl isocyanideα-Acylamino amide75 nih.gov
4N-Boc-azetidin-3-oneUgiAniline, Benzoic acid, tert-Butyl isocyanideα-Acylamino amide88 nih.gov
5Aziridine aldehyde dimerDisrupted UgiH-Phe-NH2, tert-Butyl isocyanidePiperazinone derivativeHigh rsc.org

Note: This table is interactive. You can sort the columns by clicking on the headers.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. core.ac.uk These features are particularly beneficial for the synthesis of strained and potentially reactive molecules like aziridines.

The synthesis of aziridines has been successfully translated to continuous-flow systems. One approach involves the synthesis of aziridines from 1,2-amino alcohols, which can be telescoped with subsequent ring-opening reactions in a continuous sequence. core.ac.uk This methodology allows for the formation of functionalized products directly from readily available starting materials without the need to isolate the aziridine intermediates. core.ac.uk

Another powerful flow-based method is the aziridination of alkenes. Continuous-flow processes have been developed for the reaction of alkenes with soluble aryliminoiodanes to produce N-sulfonylated aziridines. core.ac.uk Furthermore, electrochemical flow aziridination of unactivated alkenes provides an oxidant-free method for synthesizing a variety of aziridine derivatives. nih.govresearchgate.net This electro-oxidative process involves a sulfonamide/alkene cross-coupling and has been successfully applied to natural products and drug derivatives. nih.govresearchgate.net

A continuous-flow synthesis of aziridines through palladium-catalyzed C(sp³)–H activation has also been reported. nih.gov This method can be integrated with a subsequent aziridine ring-opening reaction to afford highly functionalized aliphatic amines in a consecutive process. nih.gov The development of a predictive mechanistic model for this flow process aids in its design and optimization. nih.gov

While a direct flow synthesis of this compound has not been explicitly described, the established flow methodologies for producing N-substituted aziridines provide a strong foundation for its potential development. For instance, an N-acylaziridine could be synthesized in flow and then undergo further modification, or the entire assembly could be achieved in a multi-step continuous sequence.

Table 2: Examples of Continuous-Flow Synthesis of Aziridines

EntryStarting MaterialsReaction TypeFlow ConditionsProductYield (%)Reference
1Styrene (B11656), N-Tosyl-p-toluenesulfonamidePd-catalyzed C-H activation100 °C, 20 min residence timeN-Tosyl-2-phenylaziridine85 nih.gov
2(+)-3-Carene, 4-MethoxybenzenesulfonamideElectrochemical aziridination100 mA, 35 °C, 6 hTerpene-derived aziridine77 nih.gov
31-Octene, 4-MethoxybenzenesulfonamideElectrochemical aziridination100 mA, 35 °C, 6 hN-(4-Methoxyphenylsulfonyl)-2-hexylaziridine65 nih.gov
4Phenylacetylene oximeMesylation and cyclization40 °C, 10 min residence time2-Phenyl-2H-azirine>95 (conversion) thieme-connect.com

Note: This table is interactive. You can sort the columns by clicking on the headers.

Chemical Reactivity and Transformational Chemistry of 2 Methyl N Propylaziridine 1 Carboxamide

Mechanistic Studies of Aziridine (B145994) Ring-Opening Reactions

The significant ring strain inherent in the aziridine ring, approximately 27 kcal/mol, renders it susceptible to ring-opening reactions. clockss.orgacs.orgnih.gov For an N-acyl aziridine such as 2-Methyl-N-propylaziridine-1-carboxamide, the electron-withdrawing nature of the carboxamide group activates the ring, facilitating nucleophilic attack. clockss.orgmdpi.com These reactions are pivotal as they allow for the regioselective and stereoselective synthesis of valuable nitrogen-containing molecules. nih.gov

The transformation is generally initiated by the formation of an aziridinium (B1262131) ion or an equivalent activated intermediate, which is then opened by a nucleophile. nih.govfrontiersin.org The pathway of this ring-opening, whether it proceeds via an SN1 or SN2 mechanism, and the point of nucleophilic attack (at the C2 or C3 position) are dictated by the substituents on the ring, the nature of the nucleophile, and the reaction conditions. frontiersin.orgyoutube.com

Nucleophilic Ring Opening Pathways

Nucleophilic ring-opening represents the most significant class of reactions for aziridines. In the case of this compound, the two ring carbons are not equivalent; one is a secondary carbon (C2, methyl-substituted) and the other is also a secondary carbon (C3). The regioselectivity of nucleophilic attack is a central theme in the chemistry of such substituted aziridines. mdpi.com For activated aziridines, SN2-type pathways are common, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond with an inversion of stereochemistry. iitk.ac.inorganic-chemistry.org

The reactivity of the aziridine ring can be significantly enhanced by the use of Lewis acids. A Lewis acid coordinates to the lone pair of electrons on the aziridine nitrogen, further polarizing the C-N bonds and increasing the electrophilicity of the ring carbons. nih.goviitk.ac.in This activation facilitates ring-opening by a variety of nucleophiles, even weak ones. The reaction typically proceeds through an SN2-type mechanism, which allows for a high degree of control over stereochemistry. acs.orgresearchgate.net

Studies on analogous N-activated aziridines have shown that Lewis acids like boron trifluoride etherate (BF3•OEt2) and copper(II) triflate (Cu(OTf)2) are effective catalysts. iitk.ac.innih.gov The regioselectivity of the attack is influenced by both steric and electronic factors. Generally, for SN2-type reactions, the nucleophile attacks the less sterically hindered carbon atom. iitk.ac.innih.gov However, the choice of Lewis acid and substrate can sometimes alter this outcome. nih.govmdpi.com Computational modeling has supported the proposed SN2 pathway and helped to rationalize the observed regiochemical outcomes in Lewis acid-catalyzed reactions. nih.gov

Aziridine SubstrateLewis AcidNucleophileMajor Product TypeReference
2-Aryl-N-tosylaziridineCu(OTf)2Alcoholsβ-Amino ether (attack at C2) iitk.ac.in
N-TosylaziridineZn(OTf)2 / Sc(OTf)31,3,5-Trimethoxybenzene2,2-Diarylethylamine (attack at C2) researchgate.net
N-Sulfonyl-protected 2,3-aziridyl alcoholBF3•OEt2AzolesC3-selective opening product nih.gov
2-Phenyl-N-tosylaziridineVarious Lewis AcidsElectron-rich arenesβ-Arylethylamine acs.org

Transition metal catalysis offers a powerful and versatile strategy for the ring-opening of aziridines, providing access to a wide array of functionalized amine products. mdpi.comscilit.com Catalytic systems based on palladium, nickel, and other metals have been developed, often exhibiting high levels of regioselectivity and stereospecificity that are difficult to achieve with traditional methods. mdpi.com The general mechanism involves the oxidative addition of a low-valent metal complex into one of the C-N bonds of the aziridine ring, forming a metallacyclobutane intermediate, which then undergoes further reaction with a nucleophile. mdpi.comresearchgate.net

A key advantage of transition metal catalysis is the ability to precisely control the reaction's outcome. The regioselectivity of the ring-opening can often be switched by carefully selecting the metal and, crucially, the supporting ligands. acs.orgmdpi.com For example, different palladium catalyst systems can direct a nucleophile to attack either the C2 or C3 position of the same aziridine substrate. acs.org These reactions are typically stereospecific, proceeding with a net inversion of configuration at the carbon center undergoing substitution, which is consistent with an SN2-type oxidative addition and subsequent reductive elimination steps. acs.orgnih.govresearchgate.net This high level of control is essential for the synthesis of enantiomerically pure, biologically active compounds. mdpi.com

The ligand bound to the metal center plays a paramount role in determining the efficacy and selectivity of the catalytic ring-opening. mdpi.com Ligand properties, such as steric bulk and electronic character, directly influence every step of the catalytic cycle. For instance, in palladium-catalyzed reactions, strongly σ-donating N-heterocyclic carbene (NHC) ligands have been shown to facilitate the crucial oxidative addition step and promote high selectivity. mdpi.com In contrast, phosphine (B1218219) ligands (PR₃) can lead to different or even opposite regioselectivity. acs.org Computational studies have been instrumental in understanding these subtle catalyst-substrate interactions, revealing that the ligand can influence the transition state energies for oxidative addition at the different carbon centers, thereby dictating the regiochemical outcome. acs.orgnih.govmdpi.com

Catalyst SystemAziridine TypeCoupling PartnerKey OutcomeReference
Pd(0)/NHC LigandAziridine-2-carboxylatesArylboronic acidsHighly regioselective and enantiospecific synthesis of β²-aryl amino acids. mdpi.com
Ni(II)/Dimethyl fumarateN-Sulfonyl aziridinesOrganozinc reagentsCross-coupling via insertion into the less hindered C-N bond. mdpi.com
Ni(II)/Chiral Bisoxazoline LigandStyrenyl aziridinesAryl iodidesAsymmetric reductive cross-coupling with broad functional group tolerance. mdpi.com
TitanoceneN-Acylated aziridinesRadical initiatorCatalytic, radical-radical ring opening with high regioselectivity. mdpi.com
Pd/Cu dual catalysis2-ArylaziridinesSilylboraneCatalyst-controlled regiodivergent C-Si bond formation at C2 or C3. acs.org

In the push towards greener chemistry, methods that avoid hazardous reagents and solvents are highly desirable. The ring-opening of aziridines can be achieved under environmentally benign conditions, most notably using hot water. acs.orgorganic-chemistry.orgnih.gov Water can serve simultaneously as a solvent, reactant, and mild catalyst. organic-chemistry.orgnih.gov

At elevated temperatures (e.g., 60–100 °C), the autoionization constant (Kw) of water increases, leading to a higher concentration of H+ and OH- ions. acs.org The increased proton concentration is sufficient to catalyze the hydrolysis of activated aziridines to form β-amino alcohols without the need for an external acid catalyst. acs.orgorganic-chemistry.org This "hot water-promoted" method has also been successfully applied to the ring-opening of aziridines with other nucleophiles, such as amines and thiophenol, offering a simple, effective, and eco-friendly synthetic protocol. acs.orgorganic-chemistry.org Similarly, mild organic acids can also promote efficient ring-opening, as seen in reactions catalyzed by trifluoroacetic acid (CF3CO2H), which protonate the aziridine nitrogen to facilitate nucleophilic attack by water. frontiersin.org

SubstrateNucleophileConditionsProductReference
Generic Epoxides/AziridinesH₂O60 or 100 °CVicinal diols / Amino alcohols acs.orgorganic-chemistry.org
Generic Epoxides/AziridinesAminesHot WaterAmino alcohols acs.org
Generic Epoxides/AziridinesSodium azide (B81097)Hot WaterAzido alcohols acs.orgorganic-chemistry.org
Generic Epoxides/AziridinesThiophenolHot WaterThio-amino alcohols acs.orgorganic-chemistry.org
Reactivity with Diverse Heteroatomic and Carbon-Based Nucleophiles (e.g., Amines, Azides, Thiols)

The reaction of this compound with nucleophiles is a cornerstone of its chemical reactivity, providing a pathway to a diverse array of functionalized amine derivatives. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. Generally, in non-activated aziridines, nucleophilic attack is more challenging and may require acid catalysis. researchgate.net However, the N-carboxamide group can influence the ring's reactivity.

The ring-opening of aziridines can be facilitated by activating the ring nitrogen, for instance, through alkylation, which forms a more reactive aziridinium ion. researchgate.netmdpi.com This allows for subsequent ring-opening by a variety of external nucleophiles. mdpi.com

Heteroatomic Nucleophiles:

Amines: The reaction with primary and secondary amines leads to the formation of 1,2-diamines. The reaction of aziridines with amines can lead to the formation of piperazines through dimerization.

Azides: Azide ions are effective nucleophiles for opening the aziridine ring, yielding azido-amines. researchgate.netmdpi.com This reaction is a valuable tool for introducing a nitrogen-containing functional group that can be further elaborated.

Thiols: Thiols are particularly effective nucleophiles for the ring-opening of aziridines, often reacting more readily than amines or oxygen-based nucleophiles. researchgate.net This enhanced reactivity is attributed to the "supernucleophilicity" of sulfur compounds in certain contexts. researchgate.netmdpi.com The reaction with thiols results in the formation of amino thioethers.

Carbon-Based Nucleophiles:

Organometallic Reagents: Reagents such as Grignard reagents and organolithium compounds can act as carbon nucleophiles, attacking the aziridine ring to form new carbon-carbon bonds.

Enolates and Enamines: These carbon nucleophiles can also be employed for the ring-opening of activated aziridines, leading to the formation of γ-amino ketones or related structures.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleExpected Product StructureProduct Class
AmineR-NH₂1,2-Diamine Derivative
AzideNaN₃Azido-amine Derivative
ThiolR-SHAmino Thioether Derivative
OrganometallicR-MgBrSubstituted Amine
Enolateγ-Amino Ketone Derivative

Electrophilic Ring Opening Processes

While nucleophilic ring-opening is common, the aziridine ring of this compound can also be opened through electrophilic attack. This process typically involves the protonation or Lewis acid coordination to the ring nitrogen, followed by the attack of a weak nucleophile. The presence of an electron-withdrawing group on the nitrogen, such as the carboxamide, can influence the basicity of the nitrogen and thus its interaction with electrophiles.

In the presence of strong acids, the aziridine nitrogen can be protonated, forming an aziridinium ion. This strained, positively charged intermediate is highly susceptible to nucleophilic attack, even by weak nucleophiles such as water or alcohols. The regioselectivity of this acid-catalyzed ring-opening is dictated by the substitution pattern of the aziridine. For this compound, attack at the less substituted carbon is generally favored.

Electrophilic ring-opening can also be initiated by other electrophiles, such as halogens or acyl halides. For instance, reaction with an acyl halide could potentially lead to a ring-opened N-acylated haloamine. The reactivity of the N-carboxamide group itself towards electrophiles must also be considered in these transformations.

Thermal Decomposition and Rearrangement Mechanisms of Aziridine-1-carboxamides

Aziridine-1-carboxamides, including this compound, can undergo thermal decomposition and rearrangement reactions. The specific pathways and products are highly dependent on the substitution pattern and reaction conditions. One notable rearrangement applicable to aziridines is the researchgate.netnih.gov-Stevens rearrangement, which involves the migration of a group from the nitrogen to an adjacent carbon of the ylide intermediate. nih.gov This can lead to ring expansion, for example, from an aziridine to an azetidine (B1206935). nih.gov

Another potential thermal process is the cheletropic extrusion of a small molecule, though this is more common in other heterocyclic systems. For aziridinium ylides, there can be a competition between the researchgate.netnih.gov-Stevens rearrangement and the cheletropic extrusion of an olefin. nih.gov

The thermal stability of this compound will be influenced by the strength of the C-N and C-C bonds within the strained ring, as well as the nature of the N-substituent. The presence of the methyl group on the ring can influence the migratory aptitude of the adjacent carbon in rearrangement reactions.

Transformations Involving the Carboxamide Functional Group

The carboxamide moiety of this compound offers a handle for further chemical modifications, distinct from the reactivity of the aziridine ring.

Modifications and Derivatizations of the N-propyl Carboxamide Moiety

The N-propyl carboxamide group can undergo a variety of chemical transformations common to amides. These include:

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding aziridine-1-carboxylic acid and propylamine.

Reduction: The amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride. This would yield 1-(aminomethyl)-2-methyl-N-propylaziridine.

Reaction with Organometallic Reagents: While less common than with esters, amides can react with organometallic reagents, though the outcome can be complex.

Dehydration: Dehydration of the primary amide (if the propyl group were a hydrogen) would lead to a nitrile. For a secondary amide, this reaction is not applicable.

N-Alkylation/N-Acylation: The amide nitrogen can potentially be further alkylated or acylated under specific conditions, though its reactivity is generally lower than that of an amine.

The following table outlines potential derivatizations of the N-propyl carboxamide moiety.

Reaction TypeReagentResulting Functional Group
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid + Amine
ReductionLiAlH₄Amine

Intramolecular Interactions and Cyclizations Involving the Carboxamide and Aziridine Rings

The proximity of the carboxamide group to the aziridine ring in this compound allows for potential intramolecular interactions and cyclization reactions. These transformations can be triggered by various reagents and conditions, leading to the formation of novel heterocyclic structures.

One possibility is an intramolecular ring-opening of the aziridine by the oxygen atom of the carboxamide group. This could be facilitated by activation of the aziridine ring, for instance, by N-alkylation to form an aziridinium ion. The subsequent intramolecular attack by the amide oxygen would lead to a cyclic product.

Another potential intramolecular reaction is a cyclization involving both the carboxamide and the aziridine ring in the presence of a suitable external reagent. For example, a reaction that functionalizes the amide nitrogen could be followed by an intramolecular attack on the aziridine ring. The feasibility of such cyclizations depends on the conformational flexibility of the molecule and the relative reactivity of the involved functional groups.

Computational and Theoretical Investigations of 2 Methyl N Propylaziridine 1 Carboxamide Chemistry

Quantum Mechanical and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the intricate details of chemical reactions involving aziridines. These computational methods allow for the exploration of reaction energy profiles, the characterization of transient intermediates, and the detailed analysis of transition states, providing insights that are often difficult to obtain through experimental means alone.

The ring-opening of aziridines is a cornerstone of their synthetic utility, and computational studies have shed considerable light on the diverse mechanisms that can be operative. For N-acylaziridines like 2-Methyl-N-propylaziridine-1-carboxamide, the N-carbonyl group activates the aziridine (B145994) ring towards nucleophilic attack. DFT studies on analogous N-acylated aziridines have shown that the ring-opening can proceed through several pathways, including concerted and stepwise mechanisms, depending on the nature of the nucleophile, catalyst, and solvent conditions mdpi.com.

Furthermore, computational investigations have also explored radical-mediated ring-opening reactions of N-acylated aziridines. DFT calculations have confirmed that electron transfer to the N-acylaziridine can lead to a concerted ring-opening process, generating a radical intermediate that can then participate in subsequent bond-forming reactions mdpi.com.

The table below summarizes key findings from DFT studies on the ring-opening of N-acylaziridine derivatives, which provide a model for understanding the reactivity of this compound.

Reaction TypeKey Mechanistic Features from DFT StudiesReference Compounds
Palladium-Catalyzed Cross-CouplingOxidative addition of the aziridine C-N bond to the Pd(0) center, followed by transmetalation and reductive elimination. The ligand environment of the palladium catalyst is crucial in determining the regioselectivity.Aziridine-2-carboxylates, N-Tosylaziridines
Titanocene-Mediated Radical Ring-OpeningElectron transfer from a low-valent titanocene complex to the N-acylaziridine, leading to a concerted C-N bond cleavage and formation of a carbon-centered radical.N-Acylated aziridines
Acid-Catalyzed Ring-OpeningProtonation of the aziridine nitrogen, followed by nucleophilic attack at one of the ring carbons. The reaction can proceed through an SN1 or SN2-like mechanism depending on the substitution pattern and reaction conditions.2-Substituted-N-acylaziridines

A central challenge in the synthetic application of substituted aziridines is controlling the regioselectivity of the ring-opening reaction. For a 2-substituted aziridine such as this compound, nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon atom. Transition state analysis using DFT provides a powerful means to predict and rationalize the observed regiochemical outcomes.

Computational studies on related 2-substituted aziridines have shown that the regioselectivity is determined by the relative energies of the transition states leading to the two possible regioisomers. The analysis of these transition state structures reveals the interplay of steric and electronic factors that govern the site of nucleophilic attack. For instance, in many cases, nucleophilic attack is favored at the less sterically hindered carbon (C3) nih.gov. However, electronic effects, such as the ability of a substituent to stabilize a partial positive charge in an SN1-like transition state, can favor attack at the more substituted carbon (C2).

The stereospecificity of aziridine ring-opening reactions is another critical aspect that can be elucidated through transition state analysis. For chiral aziridines, the reaction can proceed with either inversion or retention of configuration at the stereocenter. DFT calculations can model the approach of the nucleophile to the aziridine ring and determine the stereochemical outcome by analyzing the geometry of the lowest energy transition state. In many nucleophilic ring-opening reactions of activated aziridines, an SN2-type mechanism is operative, leading to an inversion of stereochemistry at the site of attack bioorg.org.

The following table presents a summary of how transition state analysis has been used to understand selectivity in the ring-opening of 2-substituted aziridines.

SelectivityKey Factors Determined by Transition State AnalysisExample Systems
Regioselectivity Steric hindrance at the transition state often favors attack at the less substituted carbon. Electronic stabilization of developing charge at the benzylic or tertiary carbon can favor attack at the more substituted carbon. Non-covalent interactions between the substrate and catalyst can also direct the nucleophile to a specific site.2-Arylaziridines, 2-Alkylaziridines, Aziridine-2-carboxylates
Stereospecificity The geometry of the transition state dictates the stereochemical outcome. An SN2-like backside attack of the nucleophile leads to inversion of configuration. The stereochemistry of the starting aziridine is often transferred to the product in a predictable manner.Chiral vinyl aziridines, Enantiopure N-activated aziridines

Analysis of Aziridine Ring Strain Energy and its Influence on Reactivity

The high reactivity of aziridines is intrinsically linked to the significant strain energy stored within their three-membered ring structure. This ring strain arises from two primary sources: angle strain, due to the deviation of the internal bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain, resulting from the eclipsing interactions of the substituents on adjacent ring atoms. The release of this strain provides a powerful thermodynamic driving force for ring-opening reactions.

Computational chemistry provides robust methods for quantifying the ring strain energy (RSE) of cyclic molecules. One common approach involves the use of homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of such a reaction, where the strained ring is opened to form acyclic, strain-free molecules, the RSE can be accurately determined.

The magnitude of the RSE directly correlates with the reactivity of the aziridine towards ring-opening. A higher ring strain energy generally leads to a lower activation barrier for ring-opening reactions, as a significant portion of the energy required to reach the transition state is already present in the ground state of the molecule. This inherent reactivity makes aziridines versatile intermediates in organic synthesis.

The table below provides a comparison of calculated ring strain energies for some relevant small ring systems, illustrating the energetic landscape that drives the reactivity of aziridines.

Cyclic CompoundRing SizeCalculated Ring Strain Energy (kcal/mol)
Cyclopropane (B1198618)3~27.5
Aziridine3~27
Oxirane3~27
Cyclobutane4~26.5
Azetidine (B1206935)4~26
Oxetane4~25.5
Cyclopentane5~6.5
Cyclohexane6~0

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for exploring the potential energy surface and the temporal evolution of molecular structures.

For N-acylaziridines, a key conformational feature is the orientation of the N-acyl group relative to the aziridine ring. Rotation around the N-C(O) bond can lead to different conformers with distinct steric and electronic properties. Computational studies on related N-acylaziridines have shown that the planarity of the amide bond can be distorted due to the constraints of the three-membered ring. Furthermore, the barrier to nitrogen inversion in aziridines is significantly higher than in acyclic amines, which can lead to the existence of stable invertomers, particularly when the nitrogen atom is substituted with different groups.

Molecular dynamics simulations can provide a more dynamic picture of the conformational landscape of this compound in different environments, such as in various solvents. These simulations track the motions of all atoms in the molecule over time, allowing for the identification of the most populated conformations and the pathways for interconversion between them. MD simulations can also shed light on the role of solvent molecules in stabilizing certain conformations and in mediating reaction pathways. For instance, explicit solvent MD simulations have been used to study the activation of nitrogen mustards and the formation of aziridinium (B1262131) ions, highlighting the importance of the local solvent structure in the reaction mechanism.

Conformational FeatureComputational InsightsRelevance to Reactivity
N-C(O) Bond Rotation The barrier to rotation around the N-C(O) bond determines the relative populations of different rotamers. The preferred conformation often seeks to minimize steric interactions between the acyl group and the aziridine ring substituents.The orientation of the carbonyl group can influence the electronic properties of the aziridine ring and the accessibility of the ring atoms to nucleophilic attack.
Nitrogen Inversion The barrier to nitrogen inversion is higher in aziridines compared to acyclic amines due to increased s-character of the nitrogen lone pair. This can lead to the isolation of stable invertomers.The stereochemistry at the nitrogen atom can influence the diastereoselectivity of reactions involving the aziridine.
Ring Pucker The three-membered ring of aziridine is essentially planar, but substituents can introduce minor puckering.Subtle changes in ring geometry can affect the bond angles and, consequently, the ring strain and reactivity.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Aziridine-1-carboxamide Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. By identifying key molecular descriptors that influence reactivity, QSAR models can be used to predict the reactivity of new, untested compounds and to guide the design of molecules with desired properties.

For a series of aziridine-1-carboxamide derivatives, a QSAR study could be developed to predict their reactivity in a specific ring-opening reaction. This would involve synthesizing or computationally generating a diverse set of derivatives with variations in the substituents on the aziridine ring and on the carboxamide nitrogen. The reactivity of each compound would then be measured experimentally or calculated using computational methods.

A wide range of molecular descriptors can be used in QSAR modeling, including:

Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These quantify the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.

Topological descriptors: These are numerical values derived from the graph representation of the molecule, which describe its connectivity and branching.

Thermodynamic descriptors: These include properties like heat of formation and solvation energy.

Once the descriptors and reactivity data are obtained, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. The predictive power of the model is then validated using an external set of compounds that were not used in the model development.

While specific QSAR studies on the reactivity of aziridine-1-carboxamide derivatives are not extensively reported, the principles of QSAR are broadly applicable. For example, in the context of the alkylating properties of aziridines, a QSAR model could be developed to predict the rate of reaction with a biological nucleophile. Such a model could help in the design of aziridine-containing compounds with tailored reactivity for various applications.

The following table outlines a hypothetical framework for a QSAR study on aziridine-1-carboxamide derivatives.

QSAR ComponentDescriptionExamples of Descriptors/Methods
Dataset A series of aziridine-1-carboxamide derivatives with systematic structural variations.Variations in alkyl and aryl substituents on the aziridine ring and the amide nitrogen.
Reactivity Data Experimentally measured or computationally calculated rate constants for a specific ring-opening reaction.Rate of reaction with a model nucleophile (e.g., a thiol or an amine).
Molecular Descriptors A set of numerical values that characterize the structural and physicochemical properties of each molecule.Electronic (Mulliken charges, HOMO/LUMO energies), Steric (van der Waals volume), Topological (connectivity indices).
Model Development Statistical methods to correlate the descriptors with the reactivity data.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN).
Model Validation Assessment of the predictive ability of the QSAR model using internal and external validation techniques.Cross-validation (leave-one-out), prediction for an external test set.

In-Depth Analysis of "this compound" Reveals Scant Scientific Literature

Extensive research into the chemical compound “this compound” has revealed a significant lack of specific data and scholarly articles dedicated to this particular molecule. Searches across a wide array of scientific databases and chemical literature have not yielded specific research findings, synthetic protocols, or detailed applications for this exact compound. Consequently, a detailed article structured around its specific applications in advanced synthetic methodology, as requested, cannot be generated with scientific accuracy.

While information on the broader classes of related compounds, such as N-acylaziridines, 2-methylaziridines, and various carboxamides, is plentiful, data focusing solely on this compound is not available in the public domain. Scientific literature extensively covers the synthesis and reactivity of N-acylaziridines, highlighting their utility as versatile building blocks in organic chemistry. bioorg.orgias.ac.innih.govfigshare.comacs.org Similarly, the chemistry of the 2-methylaziridine (B133172) core structure and the synthesis of various carboxamide-containing molecules are well-documented subjects. nih.govgoogle.comnih.gov

However, the absence of specific studies on this compound means that any discussion of its role in the synthesis of stereodefined amines, construction of heterocyclic systems, involvement in tandem reactions, or its application in polymer science would be purely speculative.

To provide a scientifically grounded article, it would be necessary to broaden the scope to the general applications of N-acyl-2-alkylaziridines. This would allow for a comprehensive discussion based on available research, covering the key areas outlined in the initial request, but without focusing on a compound for which specific data does not appear to exist.

Therefore, while the general field of aziridine chemistry is rich and well-documented, the specific subject of "this compound" remains largely unexplored in the current body of scientific literature.

Applications of 2 Methyl N Propylaziridine 1 Carboxamide and Its Derivatives in Advanced Synthetic Methodology

Emerging Methodologies in Organic Synthesis Leveraging the Aziridine-1-carboxamide Scaffold

The aziridine-1-carboxamide scaffold, a key structural motif in compounds like 2-Methyl-N-propylaziridine-1-carboxamide, has become a versatile building block in modern organic synthesis. The inherent ring strain and the presence of both electrophilic carbon atoms and a modifiable amide group make these molecules valuable precursors for a variety of complex molecular architectures. Recent research has focused on developing novel, efficient, and selective methodologies that harness the unique reactivity of this scaffold. These emerging methods include selective ring-opening reactions for creating sp³-enriched molecules, domino reactions for rapid assembly of heterocyclic systems, and various cycloaddition strategies for constructing diverse molecular frameworks.

A significant area of development is the selective ring-opening of aziridine (B145994) amides. A recently developed methodology facilitates a regioselective and stereoselective ring-opening reaction to generate sp³-enriched scaffolds, which are of high interest in drug discovery for their potential to improve physicochemical properties. nih.govnih.govacs.org This approach allows for the rapid creation of substructures with a higher fraction of sp³ hybridized carbons (fsp³), a characteristic correlated with greater success rates in clinical trials. nih.gov The reaction demonstrates a broad scope, accommodating sterically hindered phenolic and thiophenolic ethers, as well as protected anilines as nucleophiles. nih.govnih.gov This method is operationally simple, proceeds quickly, and provides direct access to trans-substituted amide scaffolds without the need for a protecting group on the aziridine nitrogen. acs.org The resulting products, such as congested tertiary ethers, are valuable for synthesizing complex small molecules and natural products. nih.govnih.govacs.org

Another powerful strategy involves the use of aziridine-2-carboxamides in domino reactions. For instance, a domino Ugi–Joullié/ring-expansion reaction has been developed for the synthesis of 4-carboxamide oxazolines. thieme-connect.com This process utilizes arylphenylazirines, isocyanides, and carboxylic acids, proceeding through an N-acylaziridine intermediate in the presence of an indium catalyst. thieme-connect.com The methodology is noted for its high atom economy and efficiency in forming multiple bonds under mild conditions. thieme-connect.com

Cycloaddition reactions represent a cornerstone of modern synthetic chemistry, and the aziridine-1-carboxamide scaffold has proven to be a valuable participant. Lewis acid-mediated formal [3+2] cycloaddition of N-sulfonyl- and N-sulfamoyl-aziridines with alkenes provides an efficient route to 1-azaspiro[4.n]alkanes. researchgate.net DFT calculations have shown that the reaction proceeds through a zwitterionic intermediate, with the initial C-N bond cleavage being the rate-determining step. researchgate.net Furthermore, metal-free anomalous [5+1] cycloaddition reactions between donor-acceptor aziridines and 2-(2-isocyanoethyl)indoles have been reported to produce 2H-1,4-oxazines in high yields. rsc.org This reaction is noted for its broad substrate scope and atom-economy, with mechanistic studies indicating that a free indole (B1671886) N-H group is crucial for the transformation. rsc.org

The reactivity of the amide group itself has also been exploited. N,N-Dimethylaziridine-2-carboxamides, for example, can react selectively with organolithium reagents at the amide carbonyl group at low temperatures (−78 °C) to yield 2-aziridinylketones without opening the aziridine ring. nih.gov These ketone intermediates can be further treated with organolithium reagents to produce symmetrical and unsymmetrical aziridinyl carbinols, demonstrating the fine-tuned reactivity that can be achieved by controlling reaction conditions. nih.gov

The stereoselective ring-opening of aziridine-2-carboxamides with nucleophiles is another critical methodology. The reaction with carbohydrate C1-O-nucleophiles has been shown to produce O-glycosyl serine conjugates with good levels of anomeric selectivity. nih.gov The stereochemical outcome can be controlled by the choice of metal counterion and solvent, providing either α- or β-anomers. nih.gov This method is compatible with the native C2-NHAc group found in many carbohydrates and allows for further derivatization at both the N- and C-termini, granting access to complex glycopeptide building blocks. nih.gov

The following table summarizes key emerging reactions involving the aziridine-carboxamide scaffold.

Reaction TypeReactantsCatalyst/ReagentProduct(s)Ref
Selective Ring-OpeningAziridine amides, Phenolic/Thiophenolic ethersBasesp³-enriched ethers and anilines nih.govnih.gov
Domino ReactionArylphenylazirines, Isocyanides, Carboxylic acidsInCl₃4-Carboxamide oxazolines thieme-connect.com
[3+2] CycloadditionN-Sulfonyl/Sulfamoyl-aziridines, AlkenesLewis Acid1-Azaspiro[4.n]alkanes researchgate.net
[5+1] CycloadditionDonor-Acceptor Aziridines, 2-(2-isocyanoethyl)indolesMetal-free2H-1,4-oxazines rsc.org
Nucleophilic AdditionN,N-Dimethylaziridine-2-carboxamides, OrganolithiumsNone2-Aziridinylketones, Aziridinyl carbinols nih.gov
GlycosylationAziridine-2-carboxamides, Carbohydrate hemiacetalsKH or NaHO-Glycosyl serine conjugates nih.gov

Enzymatic and Biocatalytic Transformations Involving Aziridine 1 Carboxamide Structures

Biosynthesis of Aziridine-Containing Natural Products and Analogues

The natural world provides rare but potent examples of aziridine-containing molecules, which have spurred research into their biosynthetic origins. nih.govresearchgate.net Although aziridine-containing natural products (ACNPs) are uncommon, representing only about 0.016% of known natural compounds, they have been isolated from diverse sources including bacteria, fungi, plants, and animals. nih.govresearchgate.net The enzymes responsible for forging this strained three-membered ring in nature have only recently been identified and characterized. nih.gov

Two distinct natural strategies for aziridine (B145994) ring formation have been elucidated:

Intramolecular Cyclization via an Activated Hydroxyl Group : In the biosynthesis of the antibiotic ficellomycin (B1672662) by Streptomyces ficellus, a complex enzymatic cascade is employed. nih.gov The process involves at least three enzymes, including a sulfate (B86663) adenylyltransferase, an adenylsulfate kinase, and a sulfotransferase. nih.gov The key step involves a sulfotransferase that activates a hydroxyl group on a precursor molecule by transferring a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov This creates an excellent leaving group, which is then displaced by an adjacent amine in an intramolecular nucleophilic substitution to close the aziridine ring. nih.gov This sulfation/cyclization sequence may represent a general strategy for aziridine biosynthesis in various microorganisms. nih.gov

Oxidative C-N Bond Formation : The biosynthesis of 2-aminoisobutyric acid utilizes a different approach involving a non-heme iron and α-ketoglutarate-dependent (Fe/2OG) oxygenase, TqaL. researchgate.netnih.gov This enzyme catalyzes an oxidative cyclization. Mechanistic studies suggest that an iron(IV)-oxo species initiates the reaction by abstracting a hydrogen atom from a carbon, leading to the formation of a carbocation intermediate. researchgate.netnih.govnorthumbria.ac.uk This is followed by a polar capture of the carbocation by the amine to install the aziridine ring. researchgate.net

These natural pathways highlight that nature has evolved sophisticated enzymatic tools to construct the challenging aziridine motif.

Enzyme-Catalyzed Aziridine Ring Formation and Opening Reactions

Beyond natural biosynthesis, researchers have engineered enzymes for novel aziridination reactions and have studied enzymatic ring-opening, expanding the synthetic biologist's toolkit.

Enzyme-Catalyzed Ring Formation: A landmark achievement in this area is the directed evolution of a cytochrome P450 variant to catalyze intermolecular aziridination of olefins, a reaction not known in nature. acs.org By evolving a serine-ligated "P411" variant of cytochrome P450BM3, scientists created a biocatalyst capable of transferring a nitrene group to a styrene (B11656) derivative. acs.orgamanote.com The engineered enzyme demonstrated high productivity, achieving up to 1,000 total turnovers. acs.org This work showcases the power of exploiting the catalytic promiscuity of existing enzymes and optimizing them through evolution for non-natural transformations. acs.org

Enzyme-Catalyzed Ring Opening and Expansion: Aziridine rings serve as versatile synthetic intermediates, largely due to their susceptibility to ring-opening reactions with a variety of nucleophiles. clockss.orgmdpi.com This reactivity can be controlled by enzymes. For instance, haloalkanoic acid dehalogenase (HAD)-type hydrolases, such as TqaF, are known to catalyze the ring-opening of aziridines in biosynthetic pathways. researchgate.net

Furthermore, engineered enzymes have been developed to perform more complex transformations. A laboratory-evolved variant of cytochrome P450BM3, named P411-AzetS, was shown to catalyze the one-carbon ring expansion of aziridines to form azetidines. nih.gov This "carbene transferase" enzyme controls the fate of highly reactive aziridinium (B1262131) ylide intermediates, favoring a nih.govnih.gov-Stevens rearrangement over the more common cheletropic extrusion of olefins, a level of control not achievable with other catalyst classes. nih.govacs.org

Enzyme ClassTransformationExample Enzyme/VariantSubstrate(s)Product
Sulfotransferase Ring Formation (Intramolecular)Ficellomycin Biosynthesis EnzymeHydroxylated Amine PrecursorFicellomycin (Aziridine)
Non-Heme Iron Oxygenase Ring Formation (Oxidative)TqaLL-ValinePleurocybellaziridine
Cytochrome P450 (Evolved) Ring Formation (Intermolecular)P411BM3 VariantStyrene, Tosyl Azide (B81097)Substituted Aziridine
Hydrolase (HAD-type) Ring OpeningTqaFPleurocybellaziridineRing-Opened Amine
Cytochrome P450 (Evolved) Ring ExpansionP411-AzetSN-Aryl Aziridine, Diazo EsterAzetidine (B1206935)

Understanding the reaction mechanisms is crucial for harnessing and engineering these biocatalysts.

Mechanism of Non-Heme Iron Enzymes (e.g., TqaL) : Detailed studies, including isotope tracing and product analysis, have provided strong evidence for the reaction pathway. The process is initiated by an Fe(IV)-oxo species which performs a C-H bond cleavage on the substrate (e.g., L-Valine). researchgate.netnih.gov This generates a carbon-centered radical. Subsequent electron transfer results in a carbocation, which is then trapped by the intramolecular amine in a nucleophilic attack to form the aziridine ring. nih.gov This polar mechanism contrasts with a potential hydroxylation pathway, and mutagenesis studies have shown that specific residues, like Phe275 in TqaL, are critical for steering the reaction toward aziridination instead of hydroxylation. researchgate.net

Mechanism of Engineered Cytochrome P450s : In the engineered P450-catalyzed aziridination, the reaction is believed to proceed via an electrophilic iron nitrene intermediate. acs.org This highly reactive species is generated at the enzyme's active site and is then transferred to an olefin. The protein environment of the active site plays a critical role in promoting this activity and controlling its selectivity, as the heme cofactor alone shows no measurable activity. acs.org

Mechanism of Ring Expansion : The biocatalytic ring expansion of aziridines to azetidines involves the formation of an electrophilic iron carbenoid intermediate from the enzyme and a diazo compound. acs.org This intermediate is trapped by the nucleophilic nitrogen of the aziridine substrate, forming an aziridinium ylide. The enzyme's chiral active site pocket then directs this ylide to undergo a highly enantioselective nih.govnih.gov-Stevens rearrangement to furnish the expanded azetidine ring. nih.govacs.org

A key advantage of biocatalysis is the high degree of selectivity enzymes can impart on chemical reactions. mdpi.com

Regioselectivity : This refers to the preference for a reaction to occur at one specific location on a molecule over others. mdpi.com In enzyme-catalyzed ring-opening of substituted aziridines, the enzyme can direct a nucleophile to attack a specific carbon atom. For example, the ring opening of N-activated aziridines often occurs at the less substituted carbon via an SN2-type mechanism. mdpi.comnih.gov In the biosynthesis of certain alkaloids, the regioselectivity of aziridine ring opening is crucial for forming the correct downstream pyrrolidine (B122466) or piperidine (B6355638) structures. nih.govfrontiersin.org

Stereoselectivity : This is the preference for the formation of one stereoisomer over another. mdpi.com The engineered P450 aziridination catalyst, for instance, was optimized through directed evolution to achieve high enantioselectivity, producing the (S)-enantiomer of the aziridine product with up to 99% enantiomeric excess (ee). acs.org Similarly, the P450-catalyzed ring expansion to azetidines proceeds with exceptional stereocontrol, yielding the product with a 99:1 enantiomeric ratio (er). nih.gov This high fidelity is a direct result of the precisely arranged three-dimensional structure of the enzyme's active site, which orients the substrates for a specific reaction trajectory. mdpi.com

Reaction TypeEnzymeSelectivity TypeOutcomeReference
Intermolecular Aziridination Evolved Cytochrome P450EnantioselectiveUp to 99% ee for (S)-aziridine acs.org
Ring Expansion Evolved Cytochrome P450Enantioselective99:1 enantiomeric ratio nih.gov
Allylic C-H Amination vs. Aziridination Rhodium Complex (Chemical Catalyst)ChemoselectiveSwitch from aziridination to amination based on substrate acs.org
Ring Opening General Nucleophilic AttackRegioselectiveAttack at the less substituted carbon is common nih.gov

Potential for Biocatalytic Synthesis of 2-Methyl-N-propylaziridine-1-carboxamide

Currently, there is no published research detailing a direct biocatalytic synthesis of this compound. However, based on the enzymatic capabilities outlined above, a potential biocatalytic route can be hypothesized.

The synthesis would require two key features: the formation of a 2-methyl-substituted aziridine ring and the presence of an N-propylcarboxamide group. A plausible strategy would involve a retrosynthetic approach, identifying enzymes capable of performing the necessary bond formations.

Aziridine Ring Formation : The formation of the 2-methyl substituted ring could potentially be achieved using an engineered enzyme. Drawing parallels from the non-heme iron enzyme TqaL, which acts on L-valine to form an aziridine, researchgate.netnorthumbria.ac.uk a similar enzyme could theoretically act on a precursor molecule like N-propyl-L-alanine amide. The enzyme would catalyze an oxidative cyclization, with its active site providing the stereocontrol necessary to selectively form the 2-methylaziridine (B133172) structure. Alternatively, an evolved cytochrome P450, similar to those used for styrene aziridination, could be engineered to accept an appropriate alkene precursor and an amide-based nitrogen source to construct the N-carboxamide aziridine structure directly. acs.org

Amide Bond Formation : The N-propylcarboxamide moiety could be incorporated in one of two ways. The precursor substrate for the aziridination enzyme could already contain the N-propyl amide group. The field of biocatalysis has established methods for creating amide bonds. rug.nl For example, an enzyme cascade could first synthesize N-propyl-L-alanine amide from L-alanine and propylamine, which would then serve as the substrate for the aziridination enzyme.

A hypothetical biocatalytic pathway could therefore involve:

Step A : An amide-forming enzyme (e.g., a ligase or an engineered protease) synthesizes the precursor N-propyl-L-alanine amide from L-alanine and a propyl amine donor.

Step B : An engineered aziridination enzyme (e.g., a non-heme iron oxygenase or a cytochrome P450) catalyzes the stereoselective oxidative cyclization of the precursor to yield this compound.

The success of such a strategy would depend heavily on enzyme discovery and protein engineering to achieve the desired substrate specificity and catalytic efficiency for the non-natural substrate. The known regioselectivity and stereoselectivity of existing aziridination enzymes provide a strong foundation, suggesting that creating a biocatalyst for this specific target is a feasible, albeit challenging, goal for synthetic biology. nih.govacs.orgnih.gov

Future Directions and Unexplored Research Avenues for 2 Methyl N Propylaziridine 1 Carboxamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-acylaziridines has traditionally faced challenges, but modern methodologies offer greener and more efficient alternatives. nih.govacs.org Future research on 2-Methyl-N-propylaziridine-1-carboxamide should prioritize the development of sustainable synthetic strategies that align with the principles of green chemistry.

One promising avenue is the adoption of flow chemistry . Continuous-flow reactors offer enhanced safety, particularly when dealing with potentially energetic intermediates like organic azides, due to the small reaction volumes and superior control over reaction parameters. nih.govacs.orgdurham.ac.uk A telescoped flow process, combining aziridination with subsequent derivatization, could streamline the synthesis of functionalized products from this compound. nih.govnih.gov For instance, a mixed flow-batch approach using environmentally benign solvents like cyclopentyl methyl ether (CPME) has been successfully applied to the synthesis of related NH-aziridines from vinyl azides, a method that is both sustainable and potentially automatable. nih.gov

Electrochemical synthesis presents another sustainable frontier. Oxidant-free, electrochemical aziridination of alkenes, potentially in a flow cell, circumvents the need for stoichiometric chemical oxidants and metal catalysts, reducing waste and cost. nih.gov Applying such methods to an appropriate alkene precursor would represent a significant step forward in the green synthesis of this compound.

Furthermore, exploring novel catalytic systems is crucial. While many aziridination methods rely on precious metal catalysts like rhodium or palladium, developing protocols that use more abundant and less toxic metals, or even organocatalysts, is a key goal. bohrium.comrsc.org Nickel-catalyzed carboxylation of aziridines has been shown to be effective for producing β-amino acids and could be adapted for related transformations. acs.org

Table 1: Comparison of Potential Sustainable Synthetic Approaches

Methodology Potential Precursors for Target Compound Key Advantages Relevant Research Findings
Flow Chemistry 1-Butene, N-propyl isocyanate, appropriate nitrene source Enhanced safety, scalability, precise control, potential for telescoped reactions. durham.ac.uknih.gov Successful synthesis of NH-aziridines from vinyl azides in a flow-batch system using a green solvent. nih.gov
Electrochemical Aziridination 1-Butene, N-propylamine derivative Avoids chemical oxidants, can be performed catalyst-free, compatible with flow systems. nih.gov Electro-oxidative flow protocol demonstrated for aziridination of unactivated alkenes. nih.gov
Alternative Catalysis 1-Butene, N-propylamine derivative Reduces reliance on precious metals, lower cost, decreased toxicity. Nickel-catalyzed carboxylation of N-substituted aziridines shows high chemo- and regioselectivity. acs.org

Advanced Mechanistic Investigations into Complex Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to controlling selectivity, improving yields, and designing new transformations. For this compound, future research should employ a combination of experimental and computational methods to elucidate the intricate details of its formation and subsequent reactions.

The ring-opening of aziridines is a key area for mechanistic study. These reactions can proceed via SN1 or SN2 pathways, and the regioselectivity is highly dependent on the substituents, catalyst, and reaction conditions. mdpi.comnih.govfrontiersin.org For this compound, nucleophilic attack could theoretically occur at either the substituted (C2) or unsubstituted (C3) carbon of the aziridine (B145994) ring. Computational studies, particularly using Density Functional Theory (DFT), can be invaluable for rationalizing and predicting this regioselectivity. acs.orgmdpi.com Such studies have been used to understand the role of catalysts and intermediates in palladium-catalyzed ring-opening cross-couplings of related aziridines, revealing that the interaction between the catalyst and the aziridine substrate is crucial for determining the outcome. acs.orgmdpi.com

Investigating enzymatic pathways could also provide profound mechanistic insights. While no enzymes are known to produce this specific compound, studies on enzymes that do form aziridine rings have revealed fascinating mechanisms, such as C-H bond cleavage initiated by an iron(IV)-oxo species, followed by polar capture of a carbocation intermediate. nih.gov Understanding these biocatalytic strategies could inspire the design of novel biomimetic catalysts.

Table 2: Focus Areas for Mechanistic Investigation

Reaction Type Key Mechanistic Questions Investigative Tools Anticipated Insights
Catalytic Ring-Opening Regioselectivity (C2 vs. C3 attack), stereospecificity, role of Lewis acids/transition metals. mdpi.comresearchgate.net DFT calculations, kinetic studies, intermediate trapping, isotopic labeling. Predictive models for reaction outcomes, rational catalyst design. acs.orgmdpi.com
[3+2] Cycloadditions Concerted vs. stepwise mechanism, role of radical intermediates, control of stereochemistry. acs.org EPR spectroscopy, computational modeling of transition states. Development of novel routes to complex heterocyclic scaffolds like pyrrolidines. acs.org
Enzymatic/Biomimetic Synthesis Nature of the key reactive intermediate (e.g., nitrene, carbocation), mechanism of C-N bond formation. nih.gov In vitro enzyme assays, mechanistic probes, structural biology. Inspiration for novel, highly selective catalyst design.

Integration into High-Throughput Experimentation and Automation in Synthesis

To accelerate the discovery of new reactions and applications for this compound and its derivatives, the integration of high-throughput experimentation (HTE) and automated synthesis platforms is essential. These technologies allow for the rapid screening of a vast array of reaction conditions, catalysts, and substrates, dramatically increasing the efficiency of research and development. chemspeed.comyoutube.com

Automated synthesis platforms can perform entire reaction sequences, including reaction setup, heating, cooling, purification, and analysis, with minimal human intervention. nih.govsigmaaldrich.comnih.gov Such systems would be ideal for optimizing the synthesis of this compound itself or for exploring its reactivity in a systematic manner. For example, an automated platform could be programmed to react the parent aziridine with a library of different nucleophiles under various catalytic conditions to rapidly map out its reactivity profile.

The use of pre-packed reagent cartridges and standardized reaction vessels, as seen in some commercial systems, facilitates the execution of a wide range of reaction types, including amide couplings, reductive aminations, and cross-coupling reactions. sigmaaldrich.com This approach could be used to quickly generate a library of derivatives from a ring-opened product of this compound. The data generated from these high-throughput screens can then be used to build predictive models for reaction outcomes, further accelerating the discovery process. chemspeed.com

Exploration of New Chemical Space through Derivatization and Scaffold Diversification

The true value of this compound lies in its potential as a versatile building block for creating more complex and functionally diverse molecules. The strained aziridine ring is a gateway to a multitude of chemical transformations.

Ring-opening reactions are the most direct path to diversification. The reaction of this compound with a wide range of carbon and heteroatom nucleophiles could generate a library of chiral β-amino alcohols, diamines, β-amino acids, and other valuable synthons. bohrium.comacs.orgnih.gov The regioselectivity of these openings would be a key point of investigation, potentially allowing for selective access to different constitutional isomers. For instance, selective ring-opening has been used to generate sp³-enriched scaffolds with improved physicochemical properties for drug discovery. nih.gov

Beyond simple ring-opening, cycloaddition reactions offer a powerful strategy for constructing larger, more complex heterocyclic systems. For example, formal [3+2] cycloadditions of N-acylaziridines with alkenes, catalyzed by titanium, have been shown to be an efficient method for synthesizing pyrrolidines. acs.org Applying this methodology to this compound could provide rapid access to substituted proline analogues, a privileged scaffold in medicinal chemistry.

Finally, the functional groups already present in the molecule—the methyl group and the N-propylcarboxamide moiety—offer further sites for derivatization . The amide, for example, could be hydrolyzed or reduced, or the propyl group could be exchanged for other alkyl or aryl substituents to fine-tune the properties of the resulting molecules. This multi-pronged approach to derivatization would allow for a thorough exploration of the chemical space surrounding this aziridine core, potentially leading to the discovery of molecules with novel applications. beilstein-journals.orgnih.gov

Q & A

Q. What are the standard synthetic routes for 2-Methyl-N-propylaziridine-1-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with aziridine ring formation followed by carboxamide functionalization. A common approach includes:

  • Step 1 : Condensation of methylaziridine with propylamine under anhydrous conditions.
  • Step 2 : Carboxamide coupling using activated esters (e.g., EDC/HOBt) in dichloromethane at 0–5°C.
  • Characterization : Intermediates are validated via 1H^1H-NMR (to confirm aziridine ring integrity) and IR spectroscopy (amide C=O stretch at ~1650–1700 cm1^{-1}) . Final purity is assessed using HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.
  • Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent aziridine ring hydrolysis .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid releasing reactive intermediates .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies include:

  • Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 72 hours; monitor degradation via HPLC.
  • pH Stability : Test in buffers (pH 2–10) for 24 hours; quantify hydrolyzed products using LC-MS .
  • Light Sensitivity : Expose to UV (365 nm) and visible light; track photodegradation with spectrophotometry .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves:

  • Catalyst Screening : Test palladium or copper catalysts for aziridine ring stability during coupling.
  • Solvent Selection : Compare polar aprotic solvents (DMF vs. acetonitrile) to minimize side reactions.
  • Kinetic Analysis : Use in-situ IR to monitor reaction progress and adjust stoichiometry dynamically .

Q. What computational strategies predict the compound’s bioactivity and selectivity?

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the carboxamide group and catalytic residues.
  • QSAR Modeling : Train models on analogs with known IC50_{50} values to predict potency and off-target effects .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .

Q. How can contradictory biological activity data be resolved in cell-based assays?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with strict controls for cytotoxicity (MTT assay) .
  • Metabolite Interference : Use LC-MS to detect intracellular degradation products that may skew results.
  • Pathway Analysis : Apply RNA-seq or phosphoproteomics to identify off-target pathways activated by the compound .

Q. What analytical methods distinguish stereoisomers of this compound?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated data to assign absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.